molecular formula C19H20N2O4 B2868261 3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921545-41-7

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B2868261
CAS RN: 921545-41-7
M. Wt: 340.379
InChI Key: NKMWIGWODVYGHT-UHFFFAOYSA-N
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Description

“3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide” is a chemical compound. It is a derivative of benzamide and indole . Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The structures of all synthesized compounds were confirmed using IR, 1H NMR, and 13C NMR spectroscopy, and elemental analysis techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, the structures of synthesized compounds were established by spectral studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, one-pot three-component Kabachnik-Fields reactions were used to synthesize these derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the molecular formula of a similar compound, “3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide”, is C21H24N2O5, and its molecular weight is 384.432.

Scientific Research Applications

Antitumor Agents

The compound is used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .

Apoptosis Induction

The compound plays a significant role in the induction of apoptosis . Analysis of compounds effects on cell cycle and apoptosis demonstrated that the representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis .

Cell Cycle Regulation

The compound is involved in the regulation of the cell cycle . It has been found to accumulate U937 cells in the S phase , which is a part of the cell cycle where DNA is replicated.

Synthesis of Novel Oxindoles

The compound is used in the synthesis of novel oxindoles, bearing on the exocyclic double bond at the C8, CN, and S groups . These novel oxindoles are potential bioactive compounds .

Development of Anticancer Agents

The compound serves as a template for the design and development of novel anticancer agents . The most potent compound was three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .

Synthesis of Hydrazone Derivatives

The compound is used in the synthesis of hydrazone derivatives . These derivatives are fully characterized by IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . For instance, all the target compounds showed no cytotoxicity towards normal tissue cells (GI 50 > 250 µM) . In vivo acute oral toxicity study results indicate that the compounds can be considered safe .

Future Directions

The future directions for the research and development of similar compounds have been suggested . For instance, the results show that compound 4o would serve as a template for further design and development of novel anticancer agents .

properties

IUPAC Name

3,4-diethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-24-16-8-5-12(10-17(16)25-4-2)19(23)20-14-6-7-15-13(9-14)11-18(22)21-15/h5-10H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMWIGWODVYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(2-oxoindolin-5-yl)benzamide

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